1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C14H19N3O2 and a molecular weight of 261.32 g/mol . This compound features a piperidine ring fused with a tetrahydrocinnoline moiety, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the catalytic reaction of appropriate chemical reagents with reactants under controlled conditions . Industrial production methods often involve multi-step processes that ensure high purity and yield of the final product. Specific details on the reaction conditions and catalysts used are typically proprietary to the manufacturing entities.
Analyse Chemischer Reaktionen
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be functionalized with different substituents.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to yield corresponding products.
Wissenschaftliche Forschungsanwendungen
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Wirkmechanismus
The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds such as:
1-Piperidine carboxylic acid: A simpler analog with a piperidine ring and a carboxylic acid group.
1-(2-Aminoethyl)piperidine-3-carboxylic acid: A compound with an additional aminoethyl group, used in the synthesis of Schiff bases.
Isonipecotic acid: Another piperidine derivative with GABA receptor activity.
The uniqueness of this compound lies in its fused tetrahydrocinnoline moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H19N3O2 |
---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H19N3O2/c18-14(19)10-5-7-17(8-6-10)13-9-11-3-1-2-4-12(11)15-16-13/h9-10H,1-8H2,(H,18,19) |
InChI-Schlüssel |
BTMRUOAREYCZPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.